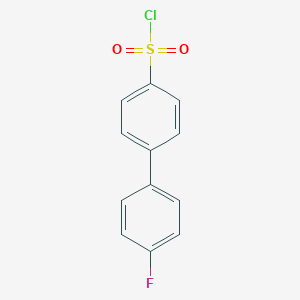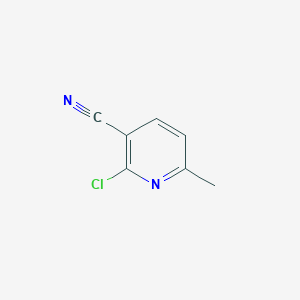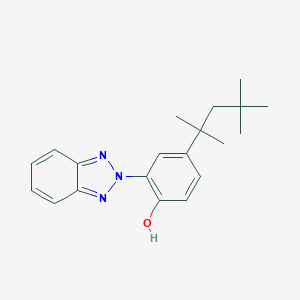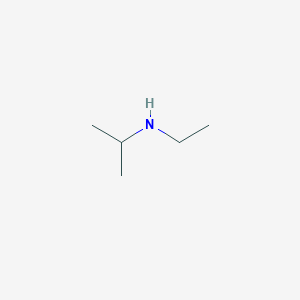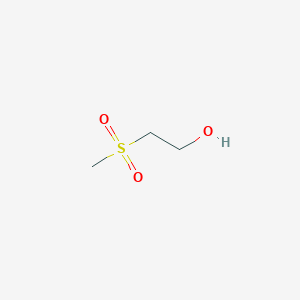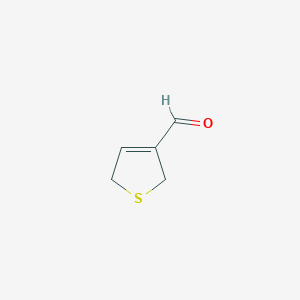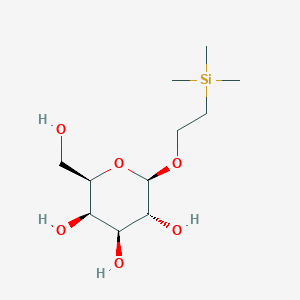
2-(Trimethylsilyl)ethyl beta-galactopyranoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trimethylsilyl)ethyl beta-galactopyranoside, commonly known as TMS-Gal, is a chemical compound used in scientific research as a glycosylation reagent. It is a silylated derivative of D-galactose, a monosaccharide that is commonly found in many biological systems. TMS-Gal is used to selectively modify carbohydrates in complex mixtures, making it an important tool in glycobiology research.
Mécanisme D'action
TMS-Gal works by selectively modifying carbohydrates in biological systems. It is able to do this because it is a silylated derivative of D-galactose, which is a monosaccharide commonly found in many biological systems. TMS-Gal reacts with the hydroxyl groups on carbohydrates, forming a covalent bond that selectively modifies the carbohydrate.
Effets Biochimiques Et Physiologiques
TMS-Gal has no known biochemical or physiological effects on its own. It is used solely as a research tool to selectively modify carbohydrates in biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using TMS-Gal is its selectivity in modifying carbohydrates. This allows researchers to study the role of specific carbohydrates in biological processes. However, one limitation is that TMS-Gal can only modify carbohydrates that contain a free hydroxyl group, which limits its use in certain biological systems.
Orientations Futures
There are several future directions for the use of TMS-Gal in scientific research. One direction is the development of new glycosylation reagents that are more selective and efficient than TMS-Gal. Another direction is the use of TMS-Gal in the development of new therapeutics for diseases that involve carbohydrate-mediated processes, such as cancer and autoimmune disorders. Additionally, TMS-Gal could be used in the development of new diagnostic tools for the detection of carbohydrate-based biomarkers.
Méthodes De Synthèse
TMS-Gal can be synthesized using a two-step process. First, D-galactose is converted to the corresponding galactosyl trichloroacetimidate using a Lewis acid catalyst. This intermediate is then reacted with trimethylsilyl ethylene to form TMS-Gal.
Applications De Recherche Scientifique
TMS-Gal is used in a variety of scientific research applications, particularly in the field of glycobiology. It is commonly used to selectively modify carbohydrates in complex mixtures, such as glycoproteins and glycolipids. This allows researchers to study the role of carbohydrates in biological processes, such as cell signaling and immune response.
Propriétés
Numéro CAS |
117252-95-6 |
|---|---|
Nom du produit |
2-(Trimethylsilyl)ethyl beta-galactopyranoside |
Formule moléculaire |
C11H24O6Si |
Poids moléculaire |
280.39 g/mol |
Nom IUPAC |
(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-(2-trimethylsilylethoxy)oxane-3,4,5-triol |
InChI |
InChI=1S/C11H24O6Si/c1-18(2,3)5-4-16-11-10(15)9(14)8(13)7(6-12)17-11/h7-15H,4-6H2,1-3H3/t7-,8+,9+,10-,11-/m1/s1 |
Clé InChI |
UZUSRQONJTXSJN-ZKKRXERASA-N |
SMILES isomérique |
C[Si](C)(C)CCO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O |
SMILES |
C[Si](C)(C)CCOC1C(C(C(C(O1)CO)O)O)O |
SMILES canonique |
C[Si](C)(C)CCOC1C(C(C(C(O1)CO)O)O)O |
Autres numéros CAS |
117252-95-6 |
Synonymes |
2-(trimethylsilyl)ethyl beta-galactopyranoside TMSE-Gal |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



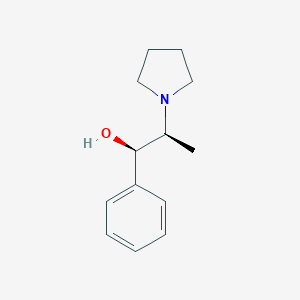
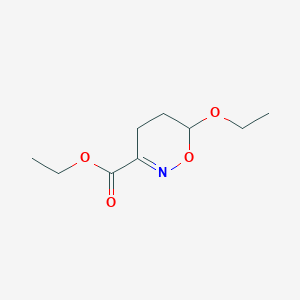
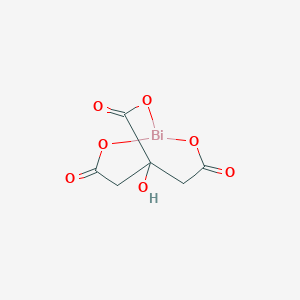
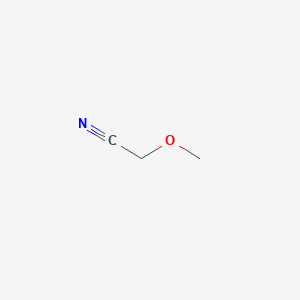
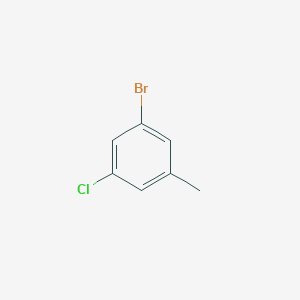
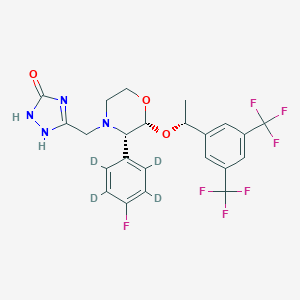
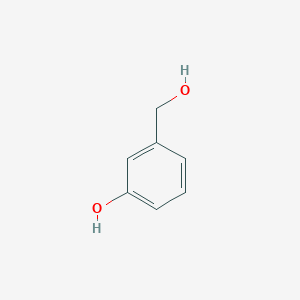
![5,8,14,17,23,26,32,35-Octabutoxy-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B46688.png)
